N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide
Overview
Description
N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide is a compound that has been studied for its potential use in scientific research. This molecule is known to have a variety of biochemical and physiological effects, making it an interesting target for investigation. In
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide involves the inhibition of certain enzymes and modulation of ion channels. Specifically, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). Additionally, this compound has been shown to modulate the activity of ion channels such as the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its inhibition of PDE4 and modulation of ion channels, this compound has been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide in lab experiments is its ability to modulate ion channels and inhibit PDE4. This makes it a useful tool for investigating the role of these targets in biological systems. However, one limitation of using this compound is its potential for off-target effects. Careful experimental design and analysis is necessary to ensure that any observed effects are due to the intended targets.
Future Directions
There are many potential future directions for research involving N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide. One area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the mechanism of action of this compound could lead to the discovery of new targets for drug development. Finally, the potential for off-target effects of this compound could be further explored to better understand its potential uses and limitations in scientific research.
Scientific Research Applications
N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide has been studied for its potential use in scientific research. This compound has been shown to have a variety of effects on biological systems, including inhibition of certain enzymes and modulation of ion channels. These properties make this compound a promising target for investigation in areas such as drug discovery and neurobiology.
properties
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-6-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-14-10-5-4-9(7-11(10)17-8)15-13(16)12-3-2-6-18-12/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZDCNLOADLVBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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